1-[2-(4-Iodophenoxy)ethyl]piperazine 1-[2-(4-Iodophenoxy)ethyl]piperazine
Brand Name: Vulcanchem
CAS No.: 401502-52-1
VCID: VC8113639
InChI: InChI=1S/C12H17IN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
SMILES: C1CN(CCN1)CCOC2=CC=C(C=C2)I
Molecular Formula: C12H17IN2O
Molecular Weight: 332.18 g/mol

1-[2-(4-Iodophenoxy)ethyl]piperazine

CAS No.: 401502-52-1

Cat. No.: VC8113639

Molecular Formula: C12H17IN2O

Molecular Weight: 332.18 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Iodophenoxy)ethyl]piperazine - 401502-52-1

Specification

CAS No. 401502-52-1
Molecular Formula C12H17IN2O
Molecular Weight 332.18 g/mol
IUPAC Name 1-[2-(4-iodophenoxy)ethyl]piperazine
Standard InChI InChI=1S/C12H17IN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
Standard InChI Key WJJQCUSDKDWEAM-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCOC2=CC=C(C=C2)I
Canonical SMILES C1CN(CCN1)CCOC2=CC=C(C=C2)I

Introduction

Chemical Structure and Physicochemical Properties

1-[2-(4-Iodophenoxy)ethyl]piperazine (IUPAC name: 1-[2-(4-iodophenoxy)ethyl]piperazine) consists of a six-membered piperazine ring substituted at one nitrogen atom with a 2-(4-iodophenoxy)ethyl group. The iodine atom at the para position of the phenoxy moiety introduces significant steric and electronic effects, influencing both reactivity and biological activity.

Molecular Formula and Weight

  • Molecular Formula: C12H16IN2O\text{C}_{12}\text{H}_{16}\text{IN}_2\text{O}

  • Molecular Weight: 332.18 g/mol

  • Exact Mass: 331.027 g/mol

Key Structural Features

  • Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • 4-Iodophenoxyethyl Substituent: An ethyl chain bridges the piperazine nitrogen to a phenoxy group substituted with iodine at the para position.

Physicochemical Characteristics

While experimental data for this specific compound are sparse, inferences from analogous piperazine derivatives suggest:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and moderately soluble in ethanol. Limited aqueous solubility due to the hydrophobic iodophenoxy group .

  • Melting Point: Unreported, but piperazine derivatives with similar substituents typically melt between 80–150°C .

  • LogP: Estimated at ~3.5–4.0, indicating moderate lipophilicity .

Synthetic Methodologies

The synthesis of 1-[2-(4-Iodophenoxy)ethyl]piperazine follows alkylation strategies common to piperazine derivatives. A representative pathway involves:

Step 1: Preparation of 2-(4-Iodophenoxy)ethyl Chloride

  • Etherification: React 4-iodophenol with 1,2-dichloroethane in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to yield 2-(4-iodophenoxy)ethyl chloride.

    C6H4IOH+ClCH2CH2ClK2CO3C6H4IOCH2CH2Cl+KCl+H2O\text{C}_6\text{H}_4\text{IOH} + \text{ClCH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_6\text{H}_4\text{IOCH}_2\text{CH}_2\text{Cl} + \text{KCl} + \text{H}_2\text{O}

Step 2: Alkylation of Piperazine

  • Reaction Conditions: Piperazine is reacted with 2-(4-iodophenoxy)ethyl chloride in a polar solvent (e.g., ethanol or water) under reflux. A molar excess of piperazine ensures monoalkylation .

    C4H10N2+C8H7ClIOC12H16IN2O+HCl\text{C}_4\text{H}_{10}\text{N}_2 + \text{C}_8\text{H}_7\text{ClIO} \rightarrow \text{C}_{12}\text{H}_{16}\text{IN}_2\text{O} + \text{HCl}
  • Purification: Post-reaction, the mixture is filtered to remove piperazine dihydrochloride byproducts. The crude product is isolated via solvent evaporation and further purified by vacuum distillation or recrystallization .

Yield and Optimization

  • Typical Yield: 60–75% after purification .

  • Key Variables: Solvent polarity, reaction temperature, and stoichiometric ratios critically influence yield and purity.

Pharmacological Profile and Receptor Interactions

Piperazine derivatives are extensively studied for their affinity to sigma receptors (σ₁ and σ₂), which modulate neurotransmitter systems and pain pathways . While direct data on 1-[2-(4-Iodophenoxy)ethyl]piperazine are unavailable, structural analogs provide compelling insights:

Sigma-1 Receptor (σ₁R) Interactions

  • Mechanism: Piperazine-based compounds often act as σ₁R antagonists or agonists, influencing calcium signaling and neurotransmitter release .

  • Hypothesized Activity: The iodine atom’s electron-withdrawing effect may enhance binding affinity to σ₁R compared to non-halogenated analogs .

Neuropharmacological Applications

  • Pain Management: σ₁R antagonists like S1RA potentiate opioid analgesia, suggesting potential utility in neuropathic pain treatment .

  • Neuroprotection: σ₁R modulation may mitigate neurodegenerative processes by regulating endoplasmic reticulum stress .

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